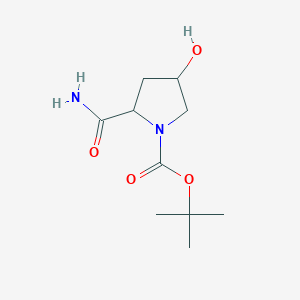

tert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate

Overview

Description

tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is a white to off-white solid that is often used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid with triethylamine in the presence of tetrahydrofuran under an argon atmosphere . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . Detailed studies on its mechanism of action are ongoing, and it is often used as a model compound in research .

Comparison with Similar Compounds

- tert-Butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate

- tert-Butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate

- 1-Boc-4-hydroxypiperidine

Uniqueness: tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in diverse research fields make it a valuable compound .

Biological Activity

tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a pyrrolidine ring and carbamoyl group, contribute to its biological activity, particularly in enzyme inhibition and interactions with various biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 230.26 g/mol

- CAS Number : 848488-71-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and pathways. It has been shown to act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making it a candidate for diabetes management therapies . The compound's structure allows it to engage in various enzymatic reactions, influencing biochemical pathways critical for cellular processes.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory effects on DPP-IV. This inhibition can lead to enhanced insulin secretion and improved glycemic control in diabetic models .

Neuroprotective Effects

In vitro studies have demonstrated the compound's potential neuroprotective effects against amyloid beta (Aβ) toxicity, a hallmark of Alzheimer's disease. It has shown moderate protective effects in astrocytes by reducing tumor necrosis factor-alpha (TNF-α) levels and free radicals induced by Aβ .

Case Study 1: DPP-IV Inhibition

A study investigating the inhibitory effects of this compound on DPP-IV revealed an IC value indicating potent activity. The results suggest that the compound could be developed into a therapeutic agent for managing type 2 diabetes .

Case Study 2: Neuroprotection Against Aβ

In another study, the compound was tested for its ability to prevent cell death in astrocytes induced by Aβ. The results indicated that treatment with this compound significantly reduced cell death and inflammatory responses, suggesting its potential use in neurodegenerative disease therapies .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | DPP-IV Inhibition | Significant inhibition observed; potential for diabetes therapy. |

| Study 2 | Neuroprotection | Reduced TNF-α and free radicals; protective effects against Aβ toxicity. |

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate?

Basic

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by functionalization at the 2- and 4-positions. A common approach involves coupling carbamoyl groups to the pyrrolidine ring using activated intermediates like carbodiimides or mixed carbonates. For example, tert-butyl-protected pyrrolidines can be synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions . Post-synthesis purification often employs column chromatography with hexanes/ethyl acetate gradients and triethylamine additives to minimize tailing and improve resolution .

Q. How can researchers ensure stereochemical fidelity during synthesis?

Advanced

Stereochemical control at the 2- and 4-positions is critical. Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) can direct asymmetric synthesis. For instance, the use of (2R,4S)- or (2S,4R)-configured starting materials, as described in stereospecific syntheses of related pyrrolidine derivatives, ensures retention of configuration . X-ray crystallography (using SHELX software for structure refinement) and chiral HPLC are essential for verifying stereochemistry .

Q. What spectroscopic techniques are most effective for structural characterization?

Basic

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and carbamoyl functionality (amide protons at δ ~6-7 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidine ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₈N₂O₄, MW 230.26) .

- IR Spectroscopy : Confirms carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carbamoyl: ~1640–1680 cm⁻¹) .

Q. How can purification methods be optimized for this compound?

Advanced

- Column Chromatography : Use silica gel with hexanes/ethyl acetate (1:1) + 0.25% Et₃N to neutralize acidic silanol groups and improve peak shape .

- Crystallization : Solvent screening (e.g., dichloromethane/pentane) enhances purity. Crystallographic data (via SHELXL) aids in identifying optimal solvent systems .

- Design of Experiments (DoE) : Statistical optimization of mobile-phase composition and gradient profiles reduces trial-and-error approaches .

Q. What are the stability considerations for long-term storage?

Basic

Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). The Boc group is susceptible to acidic or basic hydrolysis, so neutral pH conditions are critical. Stability studies show no decomposition at room temperature for ≥6 months when protected from moisture .

Q. How can computational modeling predict reactivity in novel reactions?

Advanced

Quantum chemistry methods (e.g., DFT) model transition states for reactions like carbamoylation or hydroxylation. QSPR (Quantitative Structure-Property Relationship) models predict solubility, logP, and reactivity with electrophiles/nucleophiles. Tools like PubChem’s computed properties and CC-DPS’s patented algorithms provide insights into regioselectivity and reaction pathways .

Q. What strategies resolve contradictions in reported toxicity data?

Advanced

- Tiered Testing : Start with in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo studies if initial data conflict .

- Meta-Analysis : Cross-reference SDS entries from multiple suppliers (e.g., Combi-Blocks, Key Organics) to identify consensus on acute toxicity and exposure limits .

- Ecotoxicology Profiling : Use predictive models (e.g., ECOSAR) to estimate aquatic toxicity when experimental data are absent .

Q. What role does this compound play in pharmaceutical intermediates?

Basic

It serves as a chiral building block for protease inhibitors, kinase modulators, and GPCR-targeted therapies. The hydroxyl and carbamoyl groups enable derivatization for prodrug strategies or solubility enhancement .

Q. How can researchers validate batch-to-batch consistency?

Advanced

- QC Protocols : Purity assessment via HPLC (≥95% by area normalization) and residual solvent analysis (GC-MS).

- Stability-Indicating Methods : Forced degradation studies (heat, light, pH extremes) coupled with LC-MS identify degradation products .

Q. What are the best practices for handling hygroscopicity issues?

Advanced

- Lyophilization : Remove adsorbed water under vacuum (≤0.1 mbar) post-synthesis.

- Karl Fischer Titration : Quantify residual moisture to adjust storage conditions.

- Formulation : Co-crystallization with hydrophobic counterions reduces hygroscopicity .

Properties

IUPAC Name |

tert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGKNURQVBUGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.